Enhanced Lipophilicity via Para-tert-Butyl Substitution
The para-tert-butyl group on the phenyl ring of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole (CAS: 61314-46-3) confers a significantly higher lipophilicity compared to unsubstituted phenyl (e.g., 3,4-dimethyl-5-phenylisoxazole, CAS: 37503-18-7) or common halogen-substituted analogs . The tert-butyl group is a bulky, electron-donating alkyl substituent that enhances the compound's ability to partition into non-polar environments, such as lipid bilayers [1]. This is a direct consequence of SAR principles for isoxazole derivatives, where substituents like tert-butyl are known to improve membrane permeability by increasing logP values .
| Evidence Dimension | Lipophilicity (Structural Feature Impact) |
|---|---|
| Target Compound Data | Presence of a para-tert-butyl group on the phenyl ring; Molecular Formula: C15H19NO |
| Comparator Or Baseline | 3,4-dimethyl-5-phenylisoxazole (CAS: 37503-18-7) with an unsubstituted phenyl ring; Molecular Formula: C11H11NO |
| Quantified Difference | The presence of a tert-butyl group increases the number of carbon atoms from 11 to 15 and adds significant non-polar surface area, which is known to increase logP (partition coefficient) . |
| Conditions | Comparative molecular structure analysis and known SAR for isoxazole derivatives. |
Why This Matters
For assays requiring cellular penetration or partitioning into lipid-rich compartments, the enhanced lipophilicity of this compound compared to non-alkylated phenyl isoxazoles may lead to improved intracellular target engagement and more potent biological activity.
- [1] Molecules (2018). Isoxazole Derivatives as Regulators of Immune Functions. 23(10), 2724. View Source
